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molecular formula C9H9N3O B8501010 4-Methylamino-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

4-Methylamino-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No. B8501010
M. Wt: 175.19 g/mol
InChI Key: BPCYVNDKZVHIDH-UHFFFAOYSA-N
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Patent
US07846923B2

Procedure details

A mixture of 4-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (5.9 g, 17.5 mmol), methyl amine (40 wt. % solution in water, 40 mL) in methoxyethanol (10 mL) is heated at 120° C. in a sealed tube. After overnight, the reaction mixture is cooled to room temperature and concentrated. The residue is dissolved in HCl solution (1N, 20 mL) and heated at 50° C. After stirring for 1.5 hours, the reaction mixture is basified with saturated sodium bicarbonate solution to pH=8. The solid is collected by filtration and washed with water, then hexanes, dried to afford the title compound as a solid. MS m/z 176.2 (M+1).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[C:4]2[N:10]([Si](C(C)C)(C(C)C)C(C)C)[CH:11]=[CH:12][C:3]=12.[CH3:23][NH2:24]>COC(O)C>[CH3:23][NH:24][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[C:4]2[NH:10][CH:11]=[CH:12][C:3]=12

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1C=O)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
CN
Name
Quantity
10 mL
Type
solvent
Smiles
COC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in HCl solution (1N, 20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
hexanes, dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC1=C2C(=NC=C1C=O)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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